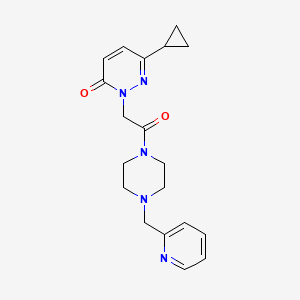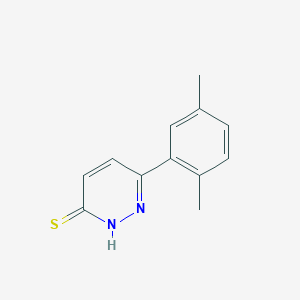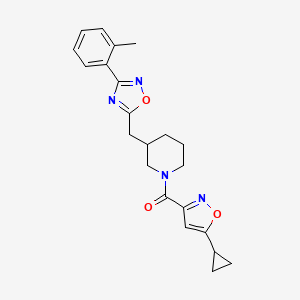![molecular formula C9H20ClNO B2944627 rac-[(2R,5S)-5-tert-butyloxolan-2-yl]methanaminehydrochloride,cis CAS No. 2126143-86-8](/img/structure/B2944627.png)
rac-[(2R,5S)-5-tert-butyloxolan-2-yl]methanaminehydrochloride,cis
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-[(2R,5S)-5-tert-butyloxolan-2-yl]methanaminehydrochloride, cis is a chemical compound that belongs to the class of oxolane derivatives. It is characterized by the presence of a tert-butyl group attached to the oxolane ring, which is further connected to a methanamine group. This compound is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-[(2R,5S)-5-tert-butyloxolan-2-yl]methanaminehydrochloride, cis typically involves the following steps:
Formation of the Oxolane Ring: The initial step involves the formation of the oxolane ring through a cyclization reaction. This can be achieved by reacting a suitable diol with an acid catalyst.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced to the oxolane ring via a Friedel-Crafts alkylation reaction. This involves the use of tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Amination: The methanamine group is introduced through a nucleophilic substitution reaction. This involves the reaction of the oxolane derivative with an amine source such as ammonia or an amine salt.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of rac-[(2R,5S)-5-tert-butyloxolan-2-yl]methanaminehydrochloride, cis follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
rac-[(2R,5S)-5-tert-butyloxolan-2-yl]methanaminehydrochloride, cis undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides, thiols, and amines are used in substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives
Reduction: Alcohol or amine derivatives
Substitution: Various substituted oxolane derivatives
Applications De Recherche Scientifique
rac-[(2R,5S)-5-tert-butyloxolan-2-yl]methanaminehydrochloride, cis is used in a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of rac-[(2R,5S)-5-tert-butyloxolan-2-yl]methanaminehydrochloride, cis involves its interaction with specific molecular targets such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
rac-[(2R,5S)-5-tert-butyloxolan-2-yl]methanaminehydrochloride, cis can be compared with other similar compounds such as:
rac-[(2R,5S)-5-tert-butyloxolan-2-yl]methanol: This compound lacks the methanamine group and is used as an intermediate in the synthesis of the target compound.
rac-[(2R,5S)-5-tert-butyloxolan-2-yl]methanamine: This compound lacks the hydrochloride salt and is used in similar applications but with different solubility and stability properties.
The uniqueness of rac-[(2R,5S)-5-tert-butyloxolan-2-yl]methanaminehydrochloride, cis lies in its specific chemical structure, which imparts distinct reactivity and biological activity compared to its analogs.
Propriétés
IUPAC Name |
[(2R,5S)-5-tert-butyloxolan-2-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO.ClH/c1-9(2,3)8-5-4-7(6-10)11-8;/h7-8H,4-6,10H2,1-3H3;1H/t7-,8+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNSAAQRVKDUQPC-WLYNEOFISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(O1)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H]1CC[C@@H](O1)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-(2-hydroxypropyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2944544.png)
![3-phenoxy-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2944546.png)
![(R)-1,1,1-Trifluoro-3-[(4-methoxybenzyl)oxy]-2-propanol](/img/structure/B2944549.png)
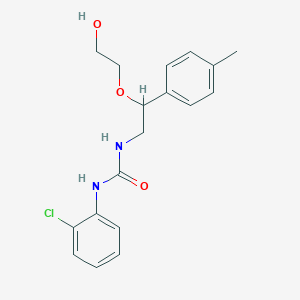
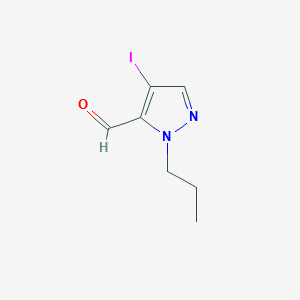
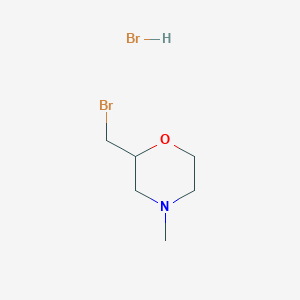
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2944554.png)
![1-[5-iodo-1-(2-methylpropyl)-1H-pyrazol-3-yl]methanamine](/img/structure/B2944555.png)
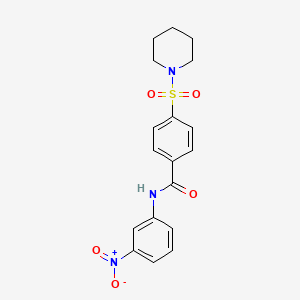
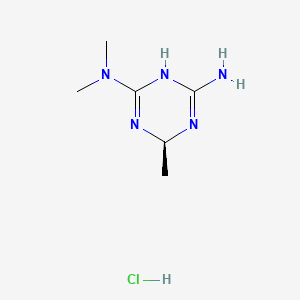
![2-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2944561.png)
